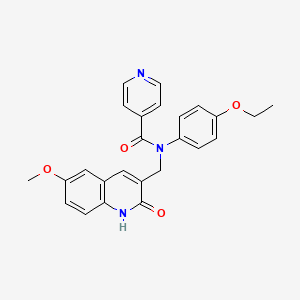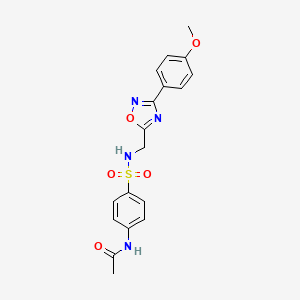
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide, also known as HMQN, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. HMQN is a synthetic compound that is derived from quinoline and nicotinamide, and has been found to exhibit several pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide is not fully understood, but it has been found to interact with several cellular targets, including DNA, RNA, and proteins. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to inhibit the activity of several enzymes involved in the regulation of cellular processes, including inflammation and cell proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been found to exhibit several biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide in lab experiments include its potential applications in various fields of research, including cancer therapy, neuroprotection, and infectious disease treatment. However, the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide include the development of new drugs based on its chemical structure, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action and potential side effects. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide, including its absorption, distribution, metabolism, and excretion in the human body.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide involves a multi-step process that begins with the preparation of 2-hydroxy-6-methoxyquinoline. This is followed by the reaction of 2-hydroxy-6-methoxyquinoline with o-tolyl isocyanate to form the intermediate product, 2-(o-tolylcarbamoyl)-6-methoxyquinoline. The final step involves the reaction of 2-(o-tolylcarbamoyl)-6-methoxyquinoline with nicotinoyl chloride to form N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been found to exhibit several pharmacological properties, including anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has also been found to possess antimicrobial and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-6-3-4-8-22(16)27(24(29)17-7-5-11-25-14-17)15-19-12-18-13-20(30-2)9-10-21(18)26-23(19)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQIONZUIRWFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-o-tolyl-nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)





![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)


![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)